Technical Guide: Synthesis of 1-(Oxazol-4-yl)cyclopropylamine
Technical Guide: Synthesis of 1-(Oxazol-4-yl)cyclopropylamine
This guide details the synthetic pathways for 1-(oxazol-4-yl)cyclopropan-1-amine , a high-value pharmacophore combining a conformationally restricted cyclopropylamine with a heteroaryl moiety. This structural motif is increasingly relevant in kinase inhibitors and GPCR ligands, where the cyclopropane ring serves as a rigid spacer that orients the amine and oxazole vectors for optimal binding.
Executive Summary & Retrosynthetic Analysis
The synthesis of 1-(oxazol-4-yl)cyclopropylamine presents a specific challenge: constructing a quaternary carbon center linked to both a primary amine and a heterocyclic ring. Two primary logical disconnections exist for this scaffold:
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Pathway A (Cyclopropane Construction): Forming the cyclopropane ring last via a titanium-mediated reductive coupling (Kulinkovich-Szymoniak) on an oxazole-nitrile precursor.
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Pathway B (Heterocycle Construction): Building the oxazole ring onto a pre-existing cyclopropylamine scaffold, typically starting from the commercially available 1-aminocyclopropanecarboxylic acid (ACC).
Retrosynthetic Logic Diagram
Caption: Retrosynthetic analysis showing the two primary disconnections: the titanium-mediated cyclopropanation (Left) and the stepwise heterocycle assembly from ACC (Right).
Pathway A: The Kulinkovich-Szymoniak Reaction
This route is the most direct "modern" approach, converting a nitrile directly into a primary cyclopropylamine in a single step. It relies on the formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent.
Mechanism & Causality
The reaction utilizes Titanium(IV) isopropoxide and Ethylmagnesium bromide .[1]
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Ligand Exchange: EtMgBr reacts with Ti(OiPr)4 to generate a low-valent diethyltitanium species, which eliminates ethane to form a titanacyclopropane.
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Insertion: The nitrile nitrogen coordinates to titanium, followed by insertion of the nitrile carbon into the Ti-C bond, forming an azatitanacyclopentene.
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Ring Contraction: Upon treatment with a Lewis acid (typically
) or hydrolysis, the metallacycle collapses to form the cyclopropylamine.
Step-by-Step Protocol
Precursor: Oxazole-4-carbonitrile (commercially available or synthesized from ethyl oxazole-4-carboxylate via amide dehydration).
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Reagent Preparation: In a flame-dried flask under Argon, dissolve oxazole-4-carbonitrile (1.0 equiv) and Ti(OiPr)4 (1.1 equiv) in anhydrous Et2O or THF.
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Grignard Addition: Cool to -78°C. Add EtMgBr (2.2 equiv, 3.0 M in ether) dropwise over 30 minutes. The solution will turn dark brown/black.
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Warming: Allow the mixture to warm to room temperature and stir for 1 hour.
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Lewis Acid Activation: Cool back to 0°C. Add
(2.0 equiv) dropwise. Stir for 30 minutes. -
Quench: Carefully quench with 10% aqueous NaOH. Dilute with EtOAc.
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Purification: Filter through Celite to remove titanium salts. Extract the filtrate, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH/NH3).
Critical Note: The oxazole ring is generally stable to these conditions, but the temperature must be controlled to prevent ring opening of the heterocycle.
Pathway B: The Modified Robinson-Gabriel Synthesis (From ACC)
This pathway is preferred for scalability and reliability . It starts from the inexpensive 1-aminocyclopropanecarboxylic acid (ACC) and builds the oxazole ring using classic carbonyl chemistry. This avoids the use of stoichiometric titanium and pyrophoric Grignard reagents on a large scale.
Synthetic Workflow Diagram
Caption: Stepwise construction of the oxazole ring starting from ACC. The key intermediate is the alpha-bromoketone.
Detailed Experimental Protocol (Pathway B)
Step 1: Protection and Activation
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Reaction: React ACC with
in dioxane/water/NaOH to yield N-Boc-ACC . -
Activation: Convert N-Boc-ACC to the mixed anhydride (using isobutyl chloroformate/NMM) and then treat with diazomethane (or trimethylsilyldiazomethane for safety) to generate the diazoketone .
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Halogenation: Treat the diazoketone with 48% HBr in acetic acid dropwise at 0°C. Nitrogen gas evolves.
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Intermediate:1-(2-bromoacetyl)-N-Boc-cyclopropylamine .
Step 2: Formamide Displacement
To install the nitrogen and carbon required for the oxazole ring:
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Reagents: Sodium diformylamide or simple Formamide (in excess).
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Procedure: Dissolve the bromoketone in DMF. Add sodium diformylamide (1.2 equiv). Heat to 60°C for 4 hours.
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Mechanism: Nucleophilic substitution (
) of the bromide by the amide nitrogen. -
Product:N-[2-(1-N-Boc-aminocyclopropyl)-2-oxoethyl]formamide .
Step 3: Robinson-Gabriel Cyclodehydration
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Reagents:
(Phosphorus oxychloride) or Burgess Reagent. -
Procedure: Dissolve the formamido-ketone in dry DCM. Add Burgess reagent (2.0 equiv) and stir at room temperature, or reflux with
(carefully monitoring Boc stability, though Burgess is milder and preferred for Boc-protected substrates). -
Result: Cyclization and dehydration yield the 1-(oxazol-4-yl)-N-Boc-cyclopropylamine .
Step 4: Deprotection
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Reagents: TFA (Trifluoroacetic acid) / DCM (1:4 ratio).
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Procedure: Stir at room temperature for 1 hour. Evaporate volatiles. Neutralize with saturated
or basic resin. -
Final Product:1-(Oxazol-4-yl)cyclopropylamine .
Comparison of Pathways
| Feature | Pathway A (Kulinkovich-Szymoniak) | Pathway B (ACC / Robinson-Gabriel) |
| Step Count | Low (2-3 steps) | High (5-6 steps) |
| Atom Economy | High | Moderate |
| Reagent Safety | Low (EtMgBr, Ti(OiPr)4 are moisture sensitive; Nitriles can be toxic) | High (Standard reagents, though Diazomethane requires specific handling protocols) |
| Scalability | Difficult >100g due to exotherms and titanium waste disposal. | Excellent. Linear sequence is standard in GMP settings. |
| Regiocontrol | Perfect (determined by nitrile). | Perfect (determined by bromoketone structure). |
| Cost | High (Titanium reagents). | Low (ACC is a commodity chemical). |
Recommendation:
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For Discovery Chemistry (<1g) : Use Pathway A . It is faster and requires fewer purifications.
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For Process Development (>10g) : Use Pathway B . It avoids stoichiometric metal waste and utilizes robust, controllable reactions.
References
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Kulinkovich Reaction & Variants: Bertus, P., & Szymoniak, J. (2001).[1][2] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications, (18), 1792-1793. Link
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Robinson-Gabriel Synthesis: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link
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ACC Synthesis: "Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives." Organic Syntheses, Coll. Vol. 10, p.289 (2004). Link
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Burgess Reagent Cyclization: Wipf, P. (1995). "Synthetic applications of the Robinson-Gabriel reaction." Chemical Reviews, 95(6), 2115-2134. Link
